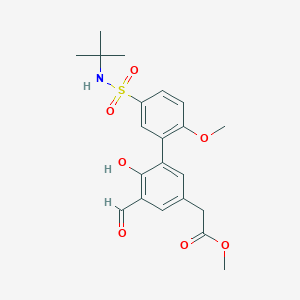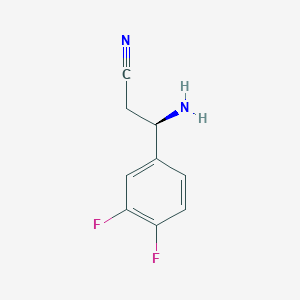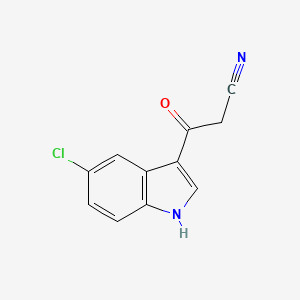
6-(Trifluoromethyl)pteridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pteridin-4-OL is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pteridin-4-OL typically involves the introduction of a trifluoromethyl group into a pteridine ring. One common method is the nucleophilic substitution reaction, where a suitable pteridine precursor is treated with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)pteridin-4-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and trifluoromethyl sulfonic acid (CF₃SO₃H) are employed in substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
6-(Trifluoromethyl)pteridin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pteridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it an effective modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different applications and properties.
Trifluoromethylbenzene: Another fluorinated compound with distinct chemical behavior due to the benzene ring.
Trifluoromethylquinoline: Combines the trifluoromethyl group with a quinoline ring, resulting in unique biological activities.
Uniqueness: 6-(Trifluoromethyl)pteridin-4-OL stands out due to its pteridine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in agrochemicals for developing potent pesticides.
Propriétés
Formule moléculaire |
C7H3F3N4O |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15) |
Clé InChI |
UVVNPLLNGMYWLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)
![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)




![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)




